Calciumhypochlorit

Übersicht

Beschreibung

Hypochlorous acid calcium salt, commonly referred to as calcium hypochlorite, is a chemical compound with significant applications in disinfection and sanitation. It is widely used for water treatment, bleaching, and as a disinfectant due to its strong oxidizing properties. The compound is often encountered in various forms, including granules, tablets, or powders, and is known for its effectiveness in killing bacteria, algae, and other microorganisms .

Synthesis Analysis

Calcium hypochlorite is typically synthesized through the reaction of chlorine gas with calcium hydroxide (slaked lime). This process can produce a variety of products, including calcium hypochlorite, calcium chloride, and water. The reaction is exothermic and can be represented by the following equation:

[ 2Cl_2 + 2Ca(OH)_2 → Ca(OCl)_2 + CaCl_2 + 2H_2O ]

The synthesis process must be carefully controlled to ensure the purity and stability of the product .

Molecular Structure Analysis

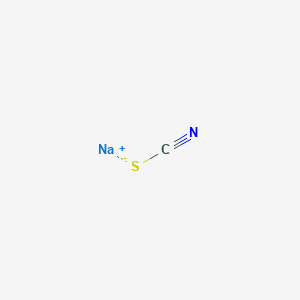

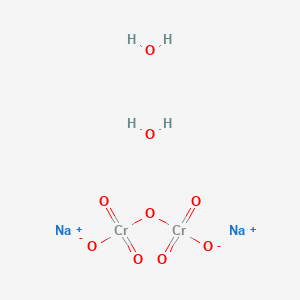

The molecular structure of calcium hypochlorite consists of a calcium ion (Ca^2+) and two hypochlorite ions (ClO^-). The calcium ion coordinates with the oxygen atoms of the hypochlorite ions, forming a solid lattice structure when in the crystalline state. The hypochlorite ion is the active component responsible for the compound's oxidizing properties .

Chemical Reactions Analysis

Calcium hypochlorite is a strong oxidizer and reacts with a variety of organic and inorganic substances. It can react with acids to release chlorine gas and with reducing agents to undergo redox reactions. In the presence of organic material, calcium hypochlorite can cause ignition due to its oxidizing nature, which poses a significant fire hazard. It is also known to react with alcohols, ethers, aldehydes, and various other functional groups, often leading to oxidation products such as ketones, esters, and acids .

Physical and Chemical Properties Analysis

Calcium hypochlorite is a white or off-white solid with a strong chlorine odor. It is not very soluble in water, and its solubility decreases with increasing temperature. The compound is hygroscopic and must be stored in a dry environment to prevent decomposition and the release of chlorine gas. It is stable under normal conditions but can decompose upon heating or contact with organic materials, releasing oxygen and chlorine gases. The compound's oxidizing properties make it an effective disinfectant, but also pose risks of corrosion and toxicity .

Relevant Case Studies

Several studies have explored the effects of calcium hypochlorite in various applications. For instance, its impact on the flexural strength and modulus of elasticity of dentine has been investigated, revealing that it can reduce the flexural strength but not the modulus of elasticity . Another study examined its role as a root canal irrigant and found that it can increase the bond strength of fiber posts to radicular dentin when used with self-adhesive cements . Additionally, its selective depression of pyrite in the flotation separation of minerals highlights its potential in the mining industry .

Wissenschaftliche Forschungsanwendungen

Desinfektion und Sanierung

Calciumhypochlorit, im Volksmund als this compound bekannt, wird häufig für Desinfektionszwecke eingesetzt. Es ist ein wichtiger Bestandteil der Wasseraufbereitung in Schwimmbädern und wird aufgrund seiner starken oxidierenden Eigenschaften auch in industriellen Anwendungen für die Wasseraufbereitung und Oberflächendesinfektion eingesetzt .

Organische Chemie

In der organischen Chemie dient this compound als wirksames Oxidationsmittel. Es wird zur Spaltung von Glykolen, α-Hydroxycarbonsäuren und Ketosäuren verwendet, um fragmentierte Aldehyde oder Carbonsäuren zu erzeugen .

Bleichmittel

this compound wird häufig zum Bleichen von Zellstoff und Textilien verwendet. Seine oxidierende Fähigkeit hilft beim Abbau von Farbstoffen und natürlichen Pigmenten, was zur Aufhellung von Materialien führt .

Chemische Synthese

Die Verbindung findet Anwendung bei der Synthese anderer Chemikalien, wie z. B. bei der Entwicklung und Herstellung neuartiger Hypochlorit-Sonden auf Basis von Pyridiniumsalzen, die sehr empfindlich auf Hypochlorit reagieren und eine sehr niedrige Nachweisgrenze haben .

Biologische Bildgebung

this compound wird in biologischen Systemen für die Bildgebung verwendet. Fluoreszenzmikroskopie-Techniken verwenden diese Verbindung, um Hypochlorsäure (HOCl) in lebenden Zellen zu detektieren und zu visualisieren .

Umweltüberwachung

this compound kann in der Umweltüberwachung als Sonde für die Detektion von HOCl in verschiedenen Ökosystemen verwendet werden, was zur Bewertung der Wasserqualität und des Verschmutzungsgrades beiträgt .

Wirkmechanismus

Target of Action

Hypochlorous acid calcium salt, also known as calcium hypochlorite, primarily targets microorganisms . It is effective against a broad range of microorganisms and is used as a disinfectant . The compound is also a strong oxidant, reacting violently with combustible and reducing materials .

Mode of Action

Calcium hypochlorite acts as a strong base and a powerful oxidizing agent . When dissolved in water, the hypochlorite anion accepts a proton from H2O, liberating an OH– ion . This compound can readily accept an electron, making it a powerful oxidizing agent . It mediates its antimicrobial action by reacting with fatty acids and amino acids . Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution .

Biochemical Pathways

In living organisms, hypochlorous acid is generated by the reaction of hydrogen peroxide with chloride ions under the catalysis of the heme enzyme myeloperoxidase (MPO) . This process is part of the body’s immune response to fight infections . Hypochlorous acid can cause major alterations in the cellular antioxidant defense system and inhibition of glycolytic pathways, which increase the susceptibility of cells to oxidative damage .

Pharmacokinetics

The concentration of the hypochlorite depends on the overall efficiency of disinfection .

Result of Action

The result of calcium hypochlorite’s action is the destruction of microorganisms, leading to cellular disruption and death . This action is swift and effective, ensuring rapid disinfection . Its ability to achieve high levels of cleanliness without residue is particularly valued in settings requiring the utmost hygiene .

Action Environment

It decomposes rapidly above 175°C and on contact with acids, producing chlorine and oxygen . This generates a fire and explosion hazard . The substance is a strong oxidant and reacts violently with combustible and reducing materials . The solution in water is a medium strong base . It reacts violently with ammonia, amines, nitrogen compounds, and many other substances, generating an explosion hazard . It attacks many metals, producing flammable/explosive gas (hydrogen) . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

Safety and Hazards

Eigenschaften

IUPAC Name |

calcium;hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.ClHO/c;1-2/h;2H/q+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJSUDCSFUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaClHO+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7778-54-3 | |

| Record name | Losantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does calcium hypochlorite work as a disinfectant in water treatment?

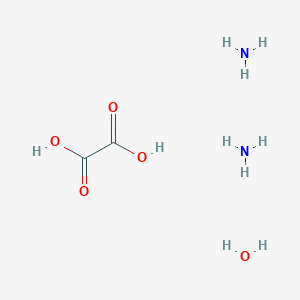

A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]

Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?

A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)